4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
Overview
Description
“4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid” is a derivative of carboxylic acid and can be used as an intermediate in pharmaceutical synthesis1.
Synthesis Analysis
The synthesis of “4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid” can be achieved from “4-(6-HYDROXYHEXYLOXY)BENZOIC ACID” and "Acryloyl chloride"2.
Molecular Structure Analysis
The molecular formula of “4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid” is C16H20O5. It has an average mass of 292.327 Da and a monoisotopic mass of 292.131073 Da3.Chemical Reactions Analysis
“4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid” can react to form “4-Methoxybenzoic acid 4-(6-acryloyloxy-hexyloxy)phenyl ester” and "4-{[6-(Acryloyloxy)hexyl]oxy}phenyl-4-(hexyloxy)benzoate"45.
Physical And Chemical Properties Analysis
“4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid” has a melting point of 92-93 °C and a predicted boiling point of 446.9±25.0 °C. Its predicted density is 1.139±0.06 g/cm326.Scientific Research Applications
1. Microfluidic Synthesis of Actuating Microparticles
- Application Summary : This compound is used in the synthesis of actuating microparticles based on a liquid crystalline main-chain elastomer (LCE). These microparticles can change shape during the thermal-initiated phase transition of the LCE .
- Methods of Application : The synthesis is carried out in a capillary-based co-flow microreactor by photo-initiated thiol-ene click chemistry of a liquid crystalline monomer mixture .
- Results or Outcomes : The microparticles exhibit a deformation from a spherical to a rod-like shape during the thermal-initiated phase transition of the LCE, at which the particles’ aspect ratio is almost doubled .
2. Electro-optic Performances of Polymer-Stabilized Blue Phase Liquid Crystals
- Application Summary : This compound is used in the synthesis of a novel mono-functional acrylate monomer. The effect of the new monomer on blue phase liquid crystal stabilization and electro-optical properties was investigated .
- Methods of Application : The temperature range of blue phase samples was widened over 50°C including room temperature through the use of polymer stabilization .
- Results or Outcomes : Lower driving voltage (69.8 V), lower hysteresis (3.9%), lower response time (0.468 ms), and higher Kerr constant (9.4 nm/V^2) were obtained by optimizing the concentration of different composites .
3. Pharmaceuticals and Pesticides Intermediates
- Application Summary : This compound is used as an intermediate in the synthesis of pharmaceuticals and pesticides .
- Methods of Application : The specific methods of application can vary widely depending on the particular pharmaceutical or pesticide being synthesized .
- Results or Outcomes : The use of this compound as an intermediate can lead to the production of a wide variety of pharmaceuticals and pesticides .
4. Medical Synthesis Intermediate
- Application Summary : This compound is used as a synthesis intermediate in medical chemistry .
- Methods of Application : The specific methods of application can vary widely depending on the particular medical compound being synthesized .
- Results or Outcomes : The use of this compound as an intermediate can lead to the production of a wide variety of medical compounds .
5. Synthesis of Liquid Crystalline Elastomer
- Application Summary : This compound is used in the synthesis of a liquid crystalline main-chain elastomer (LCE). The LCE is capable of performing a reversible macroscopic shape change during the phase transition of the liquid crystalline state .
- Methods of Application : The synthesis is carried out by photo-initiated thiol-ene click chemistry of a liquid crystalline monomer mixture .
- Results or Outcomes : The microparticles exhibit a deformation from a spherical to a rod-like shape during the thermal-initiated phase transition of the LCE, at which the particles’ aspect ratio is almost doubled .
6. Intermediate for Pharmaceuticals and Pesticides
- Application Summary : This compound is used as an intermediate in the synthesis of pharmaceuticals and pesticides .
- Methods of Application : The specific methods of application can vary widely depending on the particular pharmaceutical or pesticide being synthesized .
- Results or Outcomes : The use of this compound as an intermediate can lead to the production of a wide variety of pharmaceuticals and pesticides .
Safety And Hazards
Exposure to “4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid” should be avoided as it can cause skin and eye irritation. In case of contact, wash thoroughly with plenty of water. If irritation persists, seek medical advice78.
Future Directions
The exact future directions for “4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid” are not specified in the search results.
Please note that this information is based on the available resources and may not be fully comprehensive.
properties
IUPAC Name |
4-(6-prop-2-enoyloxyhexoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c1-2-15(17)21-12-6-4-3-5-11-20-14-9-7-13(8-10-14)16(18)19/h2,7-10H,1,3-6,11-12H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPSQLAEXYKMGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
122408-80-4 | |
Record name | Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122408-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30395395 | |
Record name | 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid | |
CAS RN |
83883-26-5 | |
Record name | 4-[[6-[(1-Oxo-2-propen-1-yl)oxy]hexyl]oxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83883-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30395395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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